1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride
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Overview
Description
1-(2-piperidin-1-ylethoxy)-6H-benzobbenzothiepin-5-one;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, an ethoxy group, and a benzothiepin core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-piperidin-1-ylethoxy)-6H-benzobbenzothiepin-5-one;hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Attachment of the Ethoxy Group: This step usually involves nucleophilic substitution reactions where an ethoxy group is introduced to the piperidine ring.
Construction of the Benzothiepin Core: This involves cyclization reactions that form the benzothiepin structure, often using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: To facilitate the desired reactions and minimize side products.
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization and chromatography to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-piperidin-1-ylethoxy)-6H-benzobbenzothiepin-5-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: Where the compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiepin core.
Scientific Research Applications
1-(2-piperidin-1-ylethoxy)-6H-benzobbenzothiepin-5-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-piperidin-1-ylethoxy)-6H-benzobbenzothiepin-5-one;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
- 6-[4-(2-Piperidin-1-ylethoxy) phenyl]-3-pyridin-4-ylpyrazolo [1,5-a]pyrimidine
Uniqueness
1-(2-piperidin-1-ylethoxy)-6H-benzobbenzothiepin-5-one;hydrochloride stands out due to its unique benzothiepin core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
125981-91-1 |
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Molecular Formula |
C21H24ClNO2S |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride |
InChI |
InChI=1S/C21H23NO2S.ClH/c23-18-15-16-7-2-3-10-20(16)25-21-17(18)8-6-9-19(21)24-14-13-22-11-4-1-5-12-22;/h2-3,6-10H,1,4-5,11-15H2;1H |
InChI Key |
AFWWWGAGTYVBAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC3=C2SC4=CC=CC=C4CC3=O.Cl |
Origin of Product |
United States |
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